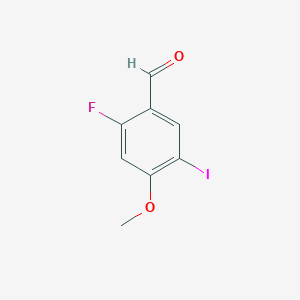![molecular formula C16H23N5O2 B2536109 N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide CAS No. 1311894-47-9](/img/structure/B2536109.png)
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopentyl moiety, a pyrazole ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocyclopentyl Intermediate: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl bromide and sodium cyanide.
Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Formation of the Morpholine Derivative: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide.
Coupling Reactions: The final step involves coupling the cyanocyclopentyl intermediate with the pyrazole and morpholine derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
科学研究应用
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar in structure due to the presence of the pyrazole ring.
N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine: Contains multiple pyrazole rings and is used in similar applications.
Uniqueness
N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide is unique due to its combination of a cyanocyclopentyl group, a pyrazole ring, and a morpholine ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(pyrazol-1-ylmethyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c17-13-16(4-1-2-5-16)19-15(22)12-20-8-9-23-14(10-20)11-21-7-3-6-18-21/h3,6-7,14H,1-2,4-5,8-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKINFAXHJHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2536029.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)
![6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)
![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)
![3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2536039.png)
![8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2536040.png)
![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)
